CNS FXN Expression in FXN-Deficient KIKO Mice: STS-E424 vs. rhEPO In Vivo Efficacy Comparison
In FXN-deficient KIKO mice, a validated animal model of Friedreich's ataxia, STS-E424 significantly increased frataxin (FXN) expression in the brain, whereas recombinant human erythropoietin (rhEPO) produced no measurable increase in CNS FXN levels under identical treatment conditions [1]. This in vivo efficacy gap is a critical differentiating factor for CNS-targeted research applications.
| Evidence Dimension | In vivo frataxin (FXN) protein/mRNA expression in brain tissue |
|---|---|
| Target Compound Data | Significant increase in FXN expression detected |
| Comparator Or Baseline | rhEPO: No increase in FXN expression detected in brain |
| Quantified Difference | Target compound effective; comparator showed no detectable CNS efficacy |
| Conditions | FXN-deficient KIKO mouse model; treatment duration as per study protocol |
Why This Matters
For researchers requiring CNS-penetrant frataxin upregulation in Friedreich's ataxia models, rhEPO is an unsuitable alternative despite comparable in vitro activity.
- [1] Miller JL, et al. Erythropoietin and small molecule agonists of the tissue-protective erythropoietin receptor increase FXN expression in neuronal cells in vitro and in Fxn-deficient KIKO mice in vivo. Neuropharmacology. 2017;123:34-45. View Source
